Comparative Molecular Identity: CAS 835596-28-6 vs. Closest Structural Analogs in the C₁₇H₃₀O Isomer Space
The compound's IUPAC name and InChI string define a single constitutional isomer within the C₁₇H₃₀O formula space. The closest commercially available C₁₇H₃₀O structural analogs—such as 2-methyl-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol (bornyl-2-methylcyclohexanol, CAS 97337-87-6) and 4-isobornyl-2-methylcyclohexanol—possess a bicyclic terpene moiety attached to the cyclohexanol ring, whereas CAS 835596-28-6 bears an acyclic dienyl side chain . This fundamental scaffold difference precludes analytical co-elution or functional interchangeability. No quantitative purity, GC retention index, or spectral fingerprint for CAS 835596-28-6 has been published to enable direct head-to-head chromatographic or spectroscopic differentiation .
| Evidence Dimension | Constitutional isomerism and scaffold topology |
|---|---|
| Target Compound Data | 1-(5-ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol; acyclic dienyl side chain; MW 250.42 |
| Comparator Or Baseline | Bornyl-2-methylcyclohexanol (CAS 97337-87-6); bicyclic bornyl side chain; MW 250.42 |
| Quantified Difference | Scaffold class difference (acyclic dienyl vs. bicyclic terpene); no quantitative retention or spectral data available for target |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature |
Why This Matters
Procurement of the correct isomer is critical because even isomeric C₁₇H₃₀O cyclohexanols can exhibit different odor profiles, toxicological classifications, and regulatory statuses; without published analytical reference data, identity confirmation relies solely on the supplier's in-house characterization.
